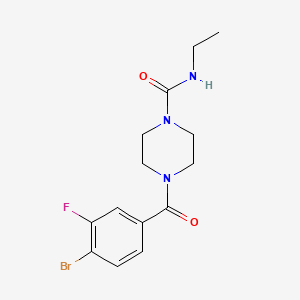![molecular formula C16H21NO4 B7588721 3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid, also known as HMBP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
科学研究应用
3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. Studies have demonstrated that this compound can protect neurons from damage caused by oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective effects, this compound has also been shown to have anti-inflammatory properties. This makes it a potential treatment for a range of inflammatory conditions, including arthritis and asthma. This compound has also been studied for its potential to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
作用机制
The mechanism of action of 3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects that make it a valuable tool for scientific research. Studies have shown that this compound can increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit the production of pro-inflammatory cytokines. It has also been shown to increase the expression of genes involved in cell survival and repair.
实验室实验的优点和局限性
One of the main advantages of using 3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid in lab experiments is its versatility. It can be used to study a range of biological processes, from neuroprotection to cancer therapy. In addition, this compound is relatively easy to synthesize and can be obtained in pure form with high yield.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its stability. This compound is susceptible to degradation over time, which can affect its activity and potency. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving 3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid. One area of research that is currently being explored is the development of this compound-based therapies for neurodegenerative diseases. Researchers are also investigating the use of this compound in combination with other compounds to enhance its therapeutic potential.
Another area of research is the development of new synthesis methods for this compound. Researchers are exploring alternative methods that may be more efficient or cost-effective than the current synthesis method.
Finally, researchers are also investigating the use of this compound as a tool for studying various biological processes. By understanding the mechanism of action of this compound, researchers can gain insights into the underlying mechanisms of various diseases and develop new therapies to treat them.
Conclusion
In conclusion, this compound is a valuable tool for scientific research, with potential applications in a range of fields including neuroscience, cancer therapy, and inflammation. Its mechanism of action is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. While there are some limitations to using this compound in lab experiments, its versatility and relative ease of synthesis make it a promising candidate for further research.
合成方法
3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with piperidine, followed by the addition of propanoic acid. The resulting compound is then purified through a series of chromatographic techniques to obtain pure this compound. This synthesis method has been well-documented in the literature and has been used by many researchers to produce this compound for their studies.
属性
IUPAC Name |
3-[1-(2-hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-4-2-6-13(15(11)20)16(21)17-9-3-5-12(10-17)7-8-14(18)19/h2,4,6,12,20H,3,5,7-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMRLJJHVSBHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC(C2)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)

![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)
![3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588732.png)
![3-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7588736.png)